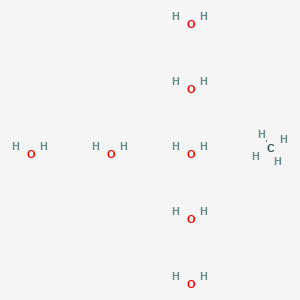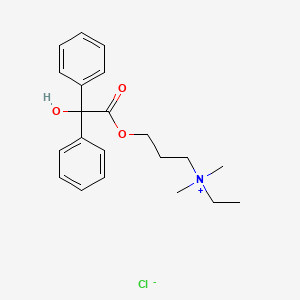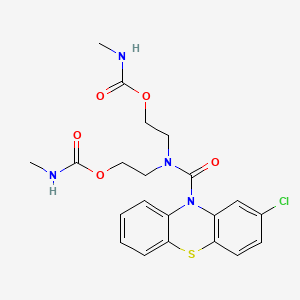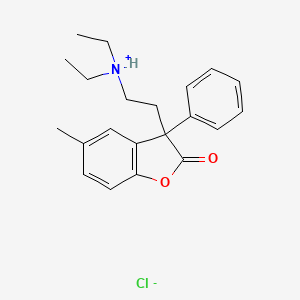
2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride is a chemical compound with the molecular formula C20H24ClNO2. It is known for its unique structure, which includes a benzofuranone core substituted with a diethylaminoethyl group, a methyl group, and a phenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride typically involves several steps. One common method includes the reaction of benzofuranone with diethylamine and formaldehyde under acidic conditions to form the diethylaminoethyl derivative. This intermediate is then further reacted with methyl and phenyl substituents to achieve the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds
Aplicaciones Científicas De Investigación
2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The benzofuranone core and phenyl group contribute to its binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .
Comparación Con Compuestos Similares
Similar compounds to 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride include:
Dicyclomine hydrochloride: Used as an antispasmodic drug, it shares the diethylaminoethyl group but has a different core structure.
2-(Diethylamino)ethyl chloride hydrochloride: This compound is used as an intermediate in organic synthesis and has a similar diethylaminoethyl group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used in peptide synthesis, it has a similar amine functionality but a different overall structure
Propiedades
Número CAS |
63917-61-3 |
|---|---|
Fórmula molecular |
C21H26ClNO2 |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
diethyl-[2-(5-methyl-2-oxo-3-phenyl-1-benzofuran-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-4-22(5-2)14-13-21(17-9-7-6-8-10-17)18-15-16(3)11-12-19(18)24-20(21)23;/h6-12,15H,4-5,13-14H2,1-3H3;1H |
Clave InChI |
DZQHJJNXQKUMDH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCC1(C2=C(C=CC(=C2)C)OC1=O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


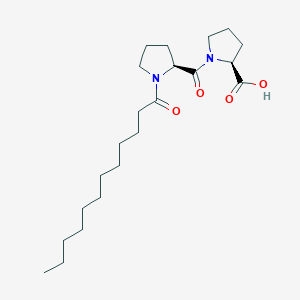
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
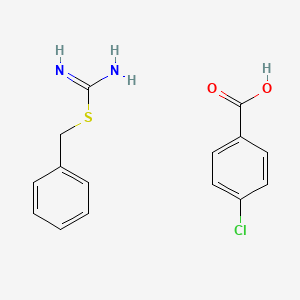

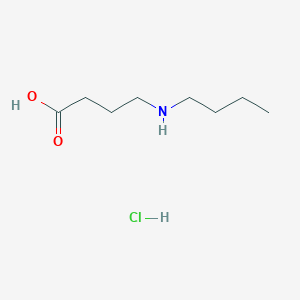

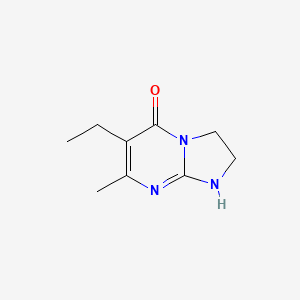
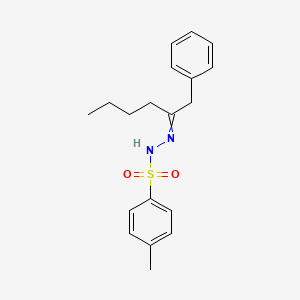
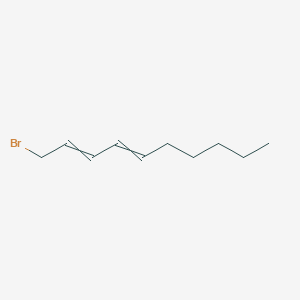
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
